![molecular formula C13H6Cl2FNO6S B13354260 Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]- CAS No. 23379-34-2](/img/structure/B13354260.png)
Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate: is a complex organic compound that features both chlorinated and fluorinated aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with 2,6-dichlorophenol, which undergoes sulfonylation to introduce the fluorosulfonyl group. This intermediate is then reacted with 4-nitrobenzoic acid or its derivatives to form the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activities and protein interactions. The presence of the nitro group allows for easy detection and quantification in biological assays.
Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new catalysts and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate largely depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorosulfonyl group can form strong interactions with various biological molecules. These interactions can modulate enzyme activities, disrupt protein-protein interactions, and affect cellular signaling pathways.
Comparación Con Compuestos Similares
2,6-Dichlorophenol: A simpler compound with similar chlorinated aromatic structure but lacking the fluorosulfonyl and nitro groups.
4-Nitrobenzoic Acid: Contains the nitro group but lacks the chlorinated and fluorosulfonyl functionalities.
2,6-Dichloro-4-fluorophenol: Shares the chlorinated and fluorinated aromatic ring but lacks the nitrobenzoate moiety.
Uniqueness: The combination of chlorinated, fluorinated, and nitro functional groups in 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate makes it unique
Propiedades
Número CAS |
23379-34-2 |
|---|---|
Fórmula molecular |
C13H6Cl2FNO6S |
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
(2,6-dichloro-4-fluorosulfonylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H6Cl2FNO6S/c14-10-5-9(24(16,21)22)6-11(15)12(10)23-13(18)7-1-3-8(4-2-7)17(19)20/h1-6H |
Clave InChI |
MTGMKFFUWHQEBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Cl)S(=O)(=O)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
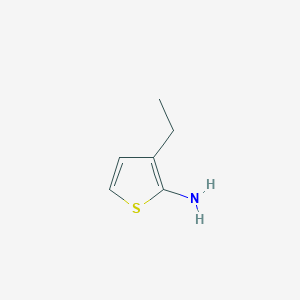

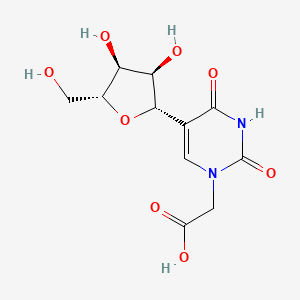
![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
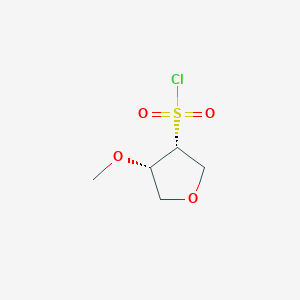
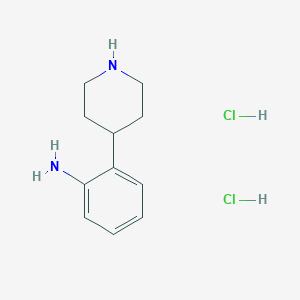
![6-(4-Bromophenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354221.png)
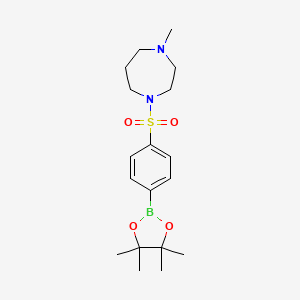
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354225.png)
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)

